

# A Comparative Guide to Dasabuvir-Containing Regimens for Hepatitis C

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dasabuvir

Cat. No.: B7980857

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, offering high cure rates with well-tolerated, all-oral regimens. Among these, the **Dasabuvir**-containing regimen, commercially known as Viekira Pak, has been a significant therapeutic option. This guide provides an objective comparison of the **Dasabuvir** regimen with other key alternatives, supported by data from pivotal clinical trials.

## Overview of Dasabuvir Regimen (Viekira Pak)

Viekira Pak is a combination therapy that includes:

- Ombitasvir: An NS5A inhibitor.
- Paritaprevir: An NS3/4A protease inhibitor, boosted with ritonavir.
- **Dasabuvir**: A non-nucleoside NS5B polymerase inhibitor.

This multi-targeted approach simultaneously blocks several essential steps in the HCV replication cycle, leading to high rates of sustained virologic response (SVR), which is considered a cure.

## Head-to-Head Clinical Trial Data Summary

While large-scale, direct head-to-head randomized controlled trials comparing Viekira Pak with other DAA regimens are limited, valuable insights can be drawn from pivotal phase 3 trials and real-world evidence studies. This section summarizes the efficacy and safety data for the **Dasabuvir** regimen and compares it with a widely used alternative, the fixed-dose combination of Ledipasvir/Sofosbuvir (Harvoni).

## Efficacy: Sustained Virologic Response (SVR12)

The primary endpoint in HCV clinical trials is SVR12, defined as undetectable HCV RNA 12 weeks after the end of treatment.

Table 1: Comparison of SVR12 Rates in Genotype 1 Patients

Clinical Trial	Treatment Regimen	Patient Population	SVR12 Rate	Citation
SAPPHIRE-I	Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin	Treatment-Naïve, Non-Cirrhotic	96.2%	
SAPPHIRE-II	Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin	Treatment-Experienced, Non-Cirrhotic	96.3%	
PEARL-III	Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir (± Ribavirin)	Treatment-Naïve, Genotype 1b, Non-Cirrhotic	100% (without Ribavirin)	
PEARL-IV	Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin	Treatment-Naïve, Genotype 1a, Non-Cirrhotic	90.2%	
TURQUOISE-II	Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin	Genotype 1, Compensated Cirrhosis	91.8% (12 weeks), 95.9% (24 weeks)	
ION-1	Ledipasvir/Sofosbuvir (± Ribavirin)	Treatment-Naïve, Genotype 1, with or without Cirrhosis	97-99%	
ION-2	Ledipasvir/Sofosbuvir (± Ribavirin)	Treatment-Experienced, Genotype 1, with or without Cirrhosis	94-99%	
Veterans Affairs Cohort	Ledipasvir/Sofosbuvir vs.	Real-world, Genotype 1	No significant difference in	

Ombitasvir/Parita  
previr/Ritonavir +  
Dasabuvir

SVR12 rates

Safety and Tolerability

Table 2: Common Adverse Events (≥10% of patients)

Adverse Event	Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir (with Ribavirin)	Ledipasvir/Sofosbuvir
Fatigue	21-48%	13-18%
Headache	19-39%	11-17%
Nausea	16-22%	6-9%
Insomnia	10-19%	4-6%
Pruritus	11-13%	4-7%
Anemia (with Ribavirin)	8.6%	Not applicable (typically Ribavirin-free)

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for interpreting clinical trial data. Below are outlines of the protocols for pivotal trials of the **Dasabuvir** regimen.

SAPPHIRE-I Study Design

- Objective: To evaluate the efficacy and safety of ombitasvir/paritaprevir/ritonavir and **dasabuvir** with ribavirin in treatment-naïve, non-cirrhotic adults with HCV genotype 1.
- Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: 631 treatment-naïve, non-cirrhotic patients with HCV genotype 1a or 1b.
- Treatment Arms:

- Active arm (n=473): 12 weeks of co-formulated ombitasvir/paritaprevir/ritonavir (25mg/150mg/100mg once daily) and **dasabuvir** (250mg twice daily) with weight-based ribavirin.
- Placebo arm (n=158): Placebo for 12 weeks, followed by open-label active treatment.
- Primary Endpoint: SVR12.

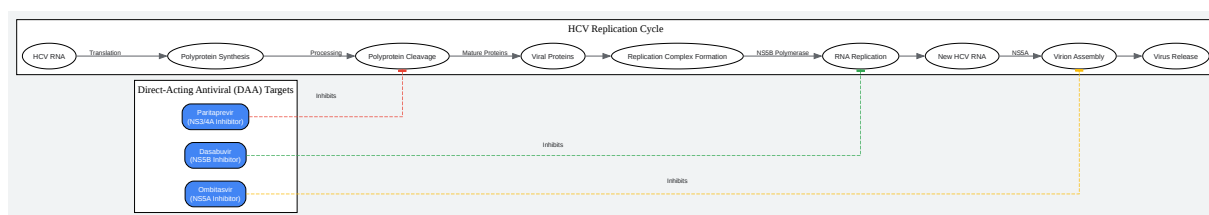
## TURQUOISE-II Study Design

- Objective: To evaluate the efficacy and safety of ombitasvir/paritaprevir/ritonavir and **dasabuvir** with ribavirin in adults with HCV genotype 1 and compensated cirrhosis.
- Design: Phase 3, multicenter, randomized, open-label trial.
- Patient Population: 380 treatment-naïve or treatment-experienced patients with HCV genotype 1a or 1b and compensated cirrhosis.
- Treatment Arms:
  - Arm 1 (n=208): 12 weeks of co-formulated ombitasvir/paritaprevir/ritonavir (25mg/150mg/100mg once daily) and **dasabuvir** (250mg twice daily) with weight-based ribavirin.
  - Arm 2 (n=172): 24 weeks of the same regimen.
- Primary Endpoint: SVR12.

## Visualizing Mechanisms and Workflows

### Mechanism of Action of the Dasabuvir Regimen

The Viekira Pak regimen targets three distinct proteins essential for HCV replication. This multi-pronged attack contributes to its high efficacy and a high barrier to resistance.

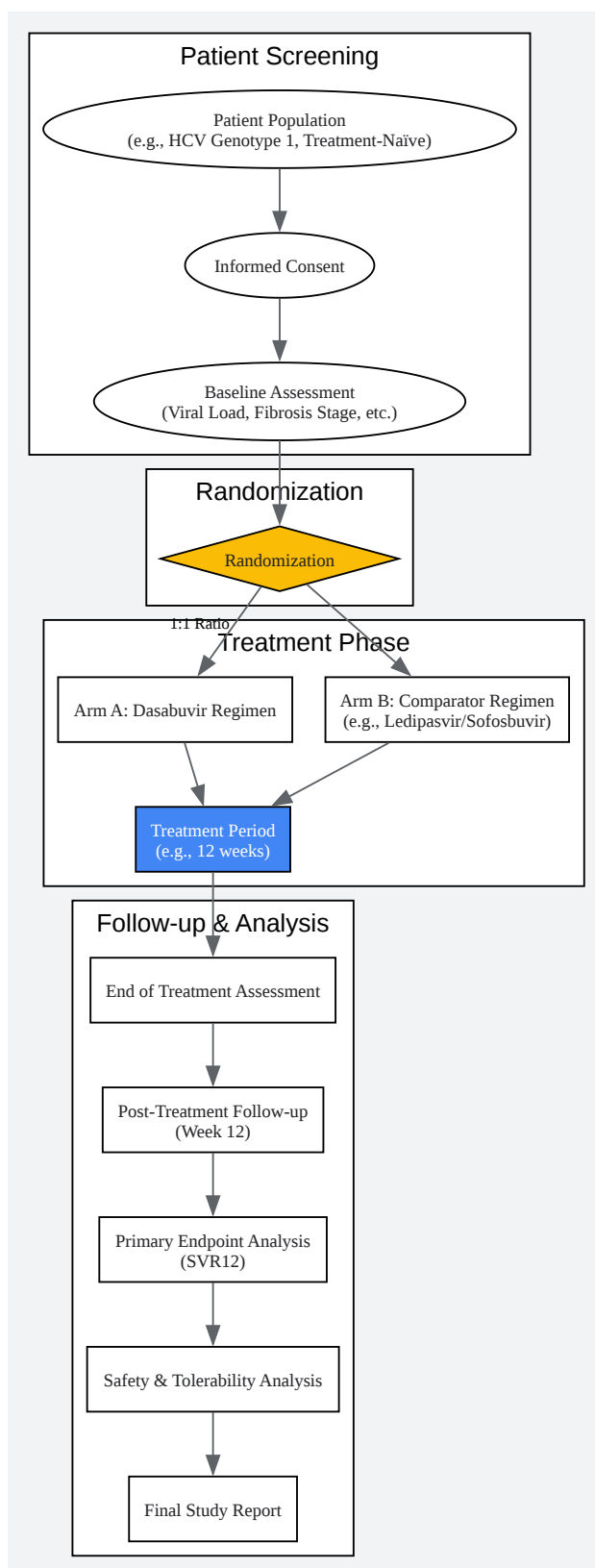


[Click to download full resolution via product page](#)

Caption: Multi-targeted inhibition of the HCV replication cycle by the **Dasabuvir** regimen.

## Hypothetical Head-to-Head Clinical Trial Workflow

This diagram illustrates the logical flow of a randomized controlled trial designed to directly compare two DAA regimens.



[Click to download full resolution via product page](#)

Caption: Logical workflow of a head-to-head clinical trial for HCV therapies.

- To cite this document: BenchChem. [A Comparative Guide to Dasabuvir-Containing Regimens for Hepatitis C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7980857#head-to-head-clinical-trials-involving-dasabuvir-regimens]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)